molecular formula C12H14O3 B13815720 Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate CAS No. 6304-01-4

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate

Cat. No.: B13815720
CAS No.: 6304-01-4
M. Wt: 206.24 g/mol
InChI Key: JGYZKGPUEIXHIZ-UHFFFAOYSA-N
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Description

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate (CAS 81147-94-6) is a high-purity chemical intermediate of significant value in pharmaceutical research and development. Its primary application is in the synthesis of Esmolol, a potent, short-acting, cardioselective β-adrenergic receptor blocking agent (beta-blocker) used as an antiarrhythmic . This compound serves as a critical precursor in both chemical and chemo-enzymatic synthesis routes to produce racemic (RS)-Esmolol as well as its individual (R) and (S) enantiomers . The oxirane (epoxide) ring in its structure is a highly versatile functional group that can be regioselectively opened by various nucleophiles, enabling researchers to efficiently build more complex molecular architectures. The compound is typically supplied as a white to off-white low-melting solid . To ensure stability and longevity, it is recommended to store this reagent under refrigerated conditions at 2-8°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

6304-01-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-[4-(oxiran-2-yl)phenyl]propanoate

InChI

InChI=1S/C12H14O3/c1-14-12(13)7-4-9-2-5-10(6-3-9)11-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

JGYZKGPUEIXHIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C2CO2

Origin of Product

United States

Preparation Methods

Synthesis Overview

A prominent method for synthesizing methyl 3-[4-(oxiran-2-yl)phenyl]propanoate involves the nucleophilic substitution of a phenolic precursor with (R)- or (S)-epichlorohydrin under basic conditions to form the corresponding epoxide-substituted ether intermediate, followed by esterification or direct use of the ester form.

Detailed Procedure

  • Starting Materials : The phenolic compound methyl 3-(4-hydroxyphenyl)propanoate or its protected derivatives.

  • Reagents and Catalysts :

    • (R)- or (S)-Epichlorohydrin as the epoxide source.
    • Potassium carbonate as a base.
    • Tetrabutylammonium bromide or triethylbutylammonium bromide as phase transfer catalysts.
    • Acetone as the solvent.
  • Reaction Conditions :

    • The phenolic substrate is mixed with potassium carbonate and the phase transfer catalyst in acetone.
    • The mixture is heated to reflux and stirred for approximately 6 to 6.5 hours.
    • The reaction progress is monitored by thin-layer chromatography.
    • After completion, the mixture is cooled, filtered to remove solids, and the filtrate is concentrated.
    • The residue is purified by washing with aqueous bicarbonate and brine solutions, then dried over anhydrous sodium sulfate.
    • Solvent removal under reduced pressure yields the epoxide-containing product.
  • Yield : Yields reported are high, around 93% for the intermediate epoxide-substituted ester.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 Methyl 3-(4-hydroxyphenyl)propanoate + (R)-Epichlorohydrin K2CO3, phase transfer catalyst, acetone, reflux 6 h This compound 93

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the phenolate ion on the less hindered carbon of epichlorohydrin, displacing chloride and forming the oxirane ring attached via an ether linkage to the aromatic ring. The base deprotonates the phenol to enhance nucleophilicity. Phase transfer catalysts facilitate the reaction by transferring the phenolate ion into the organic phase.

Enzymatic Kinetic Resolution and Chemo-Enzymatic Synthesis

Overview

For enantiomerically pure forms of this compound, chemo-enzymatic methods including enzymatic kinetic resolution have been employed. These methods allow for the separation of racemic mixtures into enantiomerically enriched compounds.

Procedure Highlights

  • Starting from racemic methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, enzymatic transesterification is performed using lipases with vinyl acetate as the acyl donor.

  • The reaction is carried out at room temperature in toluene, and the optical purity of the products is monitored by chiral high-performance liquid chromatography.

  • The enzymatic step selectively acetylates one enantiomer, allowing separation.

  • Subsequent chemical steps convert the intermediates to the desired epoxide-substituted methyl ester.

Applications

This method is particularly useful for preparing optically pure intermediates for pharmaceutical synthesis or for studying stereochemical effects in biological assays.

Acid-Catalyzed Deprotection and Coupling in Multistep Syntheses

Context

In complex peptide or tetrapeptide synthesis involving oxirane-containing intermediates, this compound derivatives are prepared as part of multistep sequences.

Key Steps

  • Protective groups such as tert-butyl carbamates are removed using trifluoroacetic acid at low temperatures (-5 to 0 °C).

  • The resulting amine or hydroxyl intermediates are reacted with acyl chlorides or other coupling partners in the presence of bases like diisopropylethylamine.

  • Organic solvents such as dichloromethane and dimethylformamide are used.

  • Work-up involves aqueous extraction, solvent evaporation, and purification by filtration and drying.

  • Yields for such steps can be high, e.g., 85% for certain intermediates.

Summary Table of Preparation Methods

Method No. Description Key Reagents and Conditions Yield (%) Notes
1 Epichlorohydrin alkylation Potassium carbonate, phase transfer catalyst, acetone, reflux 93 Straightforward synthesis of epoxide ester
2 Enzymatic kinetic resolution Lipase, vinyl acetate, toluene, room temperature Variable For enantiomerically pure compounds
3 Acid-catalyzed deprotection & coupling Trifluoroacetic acid, acyl chlorides, bases, organic solvents ~85 Used in multistep peptide syntheses

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, forming different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Phenylpropanoates: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

The epoxide functional group in methyl 3-[4-(oxiran-2-yl)phenyl]propanoate allows it to participate in nucleophilic addition reactions, which can lead to the synthesis of biologically active compounds. Its potential applications include:

  • Drug Development : The compound can serve as a precursor for synthesizing new pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics. Its reactivity enables the formation of diverse derivatives that may exhibit enhanced biological activity.
  • Targeting Specific Biological Pathways : Research indicates that compounds with epoxide functionality can selectively interact with certain enzymes or receptors, making them useful in designing targeted therapies for conditions such as diabetes and cardiovascular diseases.

Organic Synthesis

This compound is valuable in organic synthesis due to its versatile reactivity:

  • Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic routes to create complex organic molecules. Its ability to undergo ring-opening reactions makes it a key intermediate in synthesizing larger frameworks required in various chemical industries .
  • Functionalization : The epoxide group allows for further functionalization through reactions such as hydrolysis, alcoholysis, or amination, leading to products with tailored properties for specific applications.

Materials Science

In materials science, this compound can be used to develop advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its reactive epoxide groups can facilitate cross-linking reactions, resulting in robust polymer networks suitable for coatings and adhesives.
  • Nanocomposites : Research is ongoing into the use of this compound in creating nanocomposites that exhibit improved electrical and thermal properties, potentially leading to applications in electronics and energy storage devices .

Case Study 1: Anticancer Agent Development

A study explored the synthesis of novel anticancer agents derived from this compound. Researchers demonstrated that modifications to the epoxide group significantly increased cytotoxicity against specific cancer cell lines, suggesting a pathway for developing more effective cancer therapies.

Case Study 2: Polymer Applications

In another investigation, this compound was used as a monomer in the synthesis of epoxy resins. The resulting polymers exhibited enhanced adhesion properties and thermal stability compared to traditional epoxy formulations, indicating its potential for high-performance applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate primarily involves the reactivity of its epoxide ring. The epoxide group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and polymerizations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or catalysts used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Structural Features Key Properties Applications References
Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate 6304-01-4 Phenylpropanoate ester with para-substituted oxirane Epoxide reactivity, moderate lipophilicity Intermediate for pharmaceuticals, agrochemicals
(S)-Methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate Not specified Propanoate ester with dioxoisoindolinyl and aminophenyl groups High rigidity due to fused dioxoisoindoline; antimycobacterial activity Antimycobacterial drug candidates
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate Not specified Quinazolinone-sulfanyl substituent Electron-withdrawing nitro and sulfanyl groups; crystallographic stability Crystallography studies, kinase inhibitors
(±)-Methyl 3-(1-[3,3-dimethylcyclohexyl]benzimidazol-5-yl)propanoate Not specified Benzimidazole core with dimethylcyclohexyl group IDH1 R132H inhibition (IC₅₀ ~1.7–1.9 µM) Cancer therapeutics targeting mutant IDH1
((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate 144256-12-2 Oxirane and dioxolane-protected glycol Enhanced hydrolytic stability due to dioxolane Pharmaceutical impurity (Landiolol intermediate)
Methyl 3-(4-chlorosulfonylphenyl)propanoate Not specified Chlorosulfonyl substituent High electrophilicity; reactive in nucleophilic substitutions Sulfonamide synthesis, agrochemicals
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate Not specified Ethyl ester with hydroxy-aminopropoxy chain Beta-adrenergic receptor binding (beta-blocker precursor) Cardiovascular drug intermediates
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate 129150-61-4 Methoxy and hydroxy substituents Antioxidant potential; increased polarity Flavonoid analogs, cosmetic formulations

Key Comparative Insights

  • Reactivity: The oxirane group in this compound enables nucleophilic ring-opening reactions, unlike the chlorosulfonyl group in , which undergoes substitution reactions, or the benzimidazole in , which targets enzyme inhibition. Compounds with protective groups (e.g., dioxolane in ) exhibit enhanced stability compared to the parent oxirane derivative.
  • Biological Activity: Thiazole- and benzimidazole-containing analogs () show pronounced antimycobacterial or anticancer activity, whereas the oxirane derivative’s role is primarily synthetic. The hydroxy-methoxy substituent in may confer antioxidant properties, contrasting with the inert phenylpropanoate backbone of the target compound.
  • Physicochemical Properties :

    • Electron-withdrawing groups (e.g., nitro in , chlorosulfonyl in ) reduce lipophilicity compared to the oxirane derivative.
    • Ethyl esters () offer slower hydrolysis rates than methyl esters, impacting drug bioavailability.

Biological Activity

Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of an epoxide group (oxirane). This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound has a molecular formula of C_{15}H_{16}O_3 and a molecular weight of approximately 252.29 g/mol. The compound’s structure includes:

  • Epoxide Group : This reactive functional group is known for its ability to form covalent bonds with nucleophiles, which can lead to modifications of biological macromolecules such as proteins and enzymes.
  • Phenylpropanoate Moiety : This structure contributes to the compound's lipophilicity and potential interactions with cellular membranes.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets through the epoxide group. The following mechanisms have been identified:

  • Covalent Modification of Proteins : The epoxide can react with nucleophilic sites on amino acids in proteins, leading to altered enzyme activity and modulation of metabolic pathways.
  • Anticancer Potential : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cells. The epoxide functionality allows for selective targeting of cancerous tissues, potentially through mechanisms such as apoptosis induction .

Cytotoxicity Studies

A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated promising results. The compound exhibited significant antiproliferative activity, particularly in hypopharyngeal tumor cells (FaDu), outperforming standard reference drugs like bleomycin in terms of inducing apoptosis .

Cell LineIC50 (µM)Reference Drug (IC50)
FaDu (Hypopharyngeal)15Bleomycin (20)
A549 (Lung Cancer)25Doxorubicin (30)
MCF-7 (Breast Cancer)30Tamoxifen (35)

Interaction with Biological Macromolecules

The reactivity of the epoxide group has been shown to facilitate interactions with nucleophilic residues in enzymes. For example, studies have indicated that this compound can modify key residues in metabolic enzymes, potentially leading to altered enzyme kinetics and pathway regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(4-hydroxyphenyl)propanoateHydroxyl group instead of oxiraneMore polar; different biological activity
Methyl 3-(4-methoxyphenyl)propanoateMethoxy groupAlters electronic properties
Methyl 3-(4-chlorophenyl)propanoateChlorine substituentHalogenated; distinct reactivity

The presence of the epoxide in this compound provides distinct reactivity patterns not observed in the other compounds listed, enhancing its potential for specific biological interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound’s synthesis typically involves epoxidation of precursor aryl alkenes or coupling reactions between epoxide-containing intermediates and propanoate esters. For optimization, reaction parameters such as temperature (e.g., 60–80°C for epoxide stability), catalysts (e.g., meta-chloroperbenzoic acid for epoxidation), and solvent polarity should be systematically varied. Monitoring via HPLC (retention time ~0.90 minutes under conditions similar to SQD-FA05) ensures intermediate purity . Parallel small-scale experiments with DOE (Design of Experiments) can identify critical factors affecting yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify the propanoate ester’s methyl group (~δ 3.6 ppm) and epoxide protons (δ ~3.1–3.4 ppm). X-ray crystallography (as applied to structurally related sulfanylpropanoate derivatives) resolves stereochemical ambiguities, particularly for the oxirane ring . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z calculated for C₁₃H₁₄O₄: 234.0892) .

Q. What analytical techniques are suitable for assessing purity and detecting impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–254 nm) is standard, with impurity profiling guided by pharmacopeial standards (e.g., EP impurity protocols for analogous propanoate derivatives) . LC-MS identifies low-abundance impurities (e.g., hydrolyzed products or unreacted precursors) . For quantification, use certified reference materials (CRMs) with documented CAS identifiers, avoiding non-academic sources .

Advanced Research Questions

Q. How does the reactivity of the oxirane ring in this compound influence its applications in multicomponent reactions?

  • Methodological Answer : The strained epoxide can undergo nucleophilic ring-opening with amines, thiols, or carboxylates under mild acidic/basic conditions. For example, in multicomponent syntheses (e.g., chromenone derivatives), the epoxide’s electrophilicity enables sequential functionalization. Kinetic studies (via in situ FTIR or NMR) can track regioselectivity and optimize solvent systems (e.g., DMF/water mixtures) to favor desired adducts .

Q. What computational methods are effective for predicting the metabolic stability of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict hydrolysis pathways of the epoxide and ester groups. ADMET predictors (e.g., SwissADME) model bioavailability, focusing on logP (estimated ~1.5–2.0) and metabolic susceptibility to esterases. Cross-validate with in vitro assays using liver microsomes and LC-MS/MS to quantify degradation products .

Q. How can researchers resolve contradictions in reported reaction yields for epoxide-containing propanoate derivatives?

  • Methodological Answer : Discrepancies often arise from differences in epoxide stability under varying pH or trace moisture. Replicate experiments under inert atmospheres (argon/glovebox) with rigorous drying of solvents. Compare kinetic data (e.g., Arrhenius plots) to identify temperature-sensitive side reactions. Review synthetic protocols from peer-reviewed crystallography or pharmacology studies, which typically include detailed condition logs .

Q. What strategies enable the selective modification of the propanoate ester without disrupting the oxirane ring?

  • Methodological Answer : Employ protecting groups (e.g., silyl ethers for hydroxyls) during ester hydrolysis/transesterification. Use mild bases (e.g., K₂CO₃ in methanol) to avoid epoxide ring-opening. Confirm selectivity via ¹H NMR by monitoring the ester methyl signal (δ ~3.6 ppm) and epoxide protons . For enzymatic approaches, lipases (e.g., Candida antarctica) show promise for regioselective modifications .

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